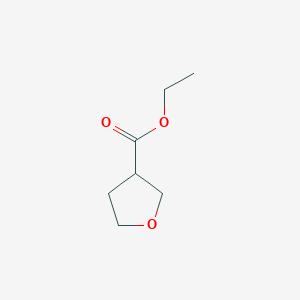

Ethyl tetrahydro-3-furoate

Description

Contextualization within Furan (B31954) and Tetrahydrofuran (B95107) Chemistry

Furan is an aromatic heterocyclic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. Tetrahydrofuran (THF) is its saturated analogue, meaning it lacks the double bonds found in furan, resulting in a more flexible, non-planar ring structure. wikipedia.org The chemical properties of furan and tetrahydrofuran are distinct, with furan exhibiting aromatic character and tetrahydrofuran behaving as a cyclic ether. wikipedia.org

The introduction of a carboxylate ester group, such as an ethyl carboxylate, to the tetrahydrofuran ring gives rise to tetrahydrofuran carboxylate esters. The position of this ester group on the ring is crucial and leads to positional isomers, each with unique properties and reactivity.

Significance of Tetrahydrofuran Ring Systems in Organic Synthesis

The tetrahydrofuran ring is a prevalent structural motif found in a wide array of natural products and biologically active molecules. researchgate.netrsc.org Its presence can influence a molecule's hydrophilicity, metabolic stability, and biological activity. researchgate.net In medicinal chemistry and organic synthesis, the tetrahydrofuran ring system serves as a versatile building block. researchgate.net The ring can undergo various chemical transformations, including ring-opening reactions, making it a valuable precursor for the stereospecific synthesis of complex molecules. acs.org

Definition and Structural Classification of Ethyl Tetrahydro-3-furoate

This compound is a specific positional isomer of ethyl tetrahydrofurancarboxylate. It is characterized by an ethyl ester group attached to the third carbon atom of the tetrahydrofuran ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl tetrahydrofuran-3-carboxylate. thsci.com Other synonyms include tetrahydro-furan-3-carboxylic acid ethyl ester. thsci.com

It is important to distinguish this compound from its positional isomers, such as ethyl tetrahydrofuran-2-carboxylate, where the ethyl ester group is attached to the second carbon atom of the tetrahydrofuran ring. chemsrc.comgouv.ne The position of the substituent significantly impacts the molecule's chemical and physical properties.

The table below summarizes the key isomers of ethyl tetrahydrofuroate:

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl tetrahydro-2-furoate | 16874-34-3 | C₇H₁₂O₃ | 144.17 |

| This compound | 139172-64-8 | C₇H₁₂O₃ | 144.17 |

Data sourced from multiple references. thsci.comchemsrc.comgouv.nelocalpharmaguide.com001chemical.com

The molecular formula for this compound is C₇H₁₂O₃. thsci.comlocalpharmaguide.com001chemical.com This indicates that each molecule is composed of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The calculated molecular weight of the compound is approximately 144.17 g/mol . localpharmaguide.com001chemical.com

Below is a table detailing the atomic composition and contribution to the molecular weight:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.01 | 84.07 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 144.166 |

Note: The total molecular weight may vary slightly depending on the isotopic composition.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQXCAOMSYMYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627050 | |

| Record name | Ethyl oxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139172-64-8 | |

| Record name | Ethyl oxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl Tetrahydro 3 Furoate

Direct Esterification Routes

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. For Ethyl tetrahydro-3-furoate, this entails the reaction of tetrahydro-3-furoic acid with ethanol (B145695). This approach is fundamental in organic synthesis and can be achieved through various catalytic methods.

Acid-Catalyzed Esterification Approaches

The most common method for direct esterification is the Fischer-Speier esterification, which utilizes an acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com This equilibrium-driven process typically requires an excess of one reactant, usually the alcohol, or the removal of water to drive the reaction to completion.

In the synthesis of this compound, tetrahydro-3-furoic acid is reacted with ethanol in the presence of a strong acid catalyst. Common catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

While specific studies on the acid-catalyzed esterification of tetrahydro-3-furoic acid are not abundant in readily available literature, the principles are well-established from analogous syntheses. For instance, the esterification of the isomeric tetrahydrofuran-2-carboxylic acid with methanol (B129727) using sulfuric acid as a catalyst is a well-documented procedure. semanticscholar.orgumich.edu In one process, this reaction proceeds at 25-35°C. semanticscholar.org Similarly, ethyl tetrahydrofuran-2-carboxylate has been synthesized in high yields (~96%) via acid-catalyzed esterification of its corresponding carboxylic acid with ethanol under reflux conditions.

More modern catalysts have also been employed for direct esterification. Hafnium(IV) and Zirconium(IV) salts have been shown to be highly effective catalysts for the direct condensation of equimolar amounts of carboxylic acids and alcohols, including the esterification of tetrahydro-2-furoic acid, which yielded the corresponding ester in 80% yield. researchgate.net These catalysts are notable for their tolerance to basic functional groups that might be incompatible with traditional Brønsted acid catalysts. researchgate.net

Table 1: Examples of Acid-Catalyzed Esterification for Tetrahydrofuroic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran-2-carboxylic acid | Methanol | H₂SO₄ | 25-35°C | 70% (less yield due to co-distillation) | semanticscholar.org |

| Tetrahydrofuran-2-carboxylic acid | Ethanol | H₂SO₄ | Reflux | ~96% |

This table presents data for related compounds to illustrate the general conditions and yields for the acid-catalyzed esterification of tetrahydrofuroic acids.

Indirect Synthesis via Activated Carboxylic Acid Derivatives

An alternative to direct esterification involves a two-step process where the carboxylic acid is first converted into a more reactive derivative, known as an activated carboxylic acid derivative. This activated intermediate is then reacted with an alcohol to form the ester. This method is often employed when direct esterification is inefficient or when the reaction conditions are too harsh for other functional groups present in the molecule.

Formation and Utilization of Acid Chlorides

A primary example of an activated carboxylic acid derivative is an acyl chloride (or acid chloride). The synthesis of this compound via this route involves the initial conversion of tetrahydro-3-furoic acid to tetrahydro-3-furoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.org Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Once formed, the tetrahydro-3-furoyl chloride is a highly reactive species. The electron-withdrawing chlorine atom makes the carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack. The subsequent reaction with ethanol is typically rapid and often exothermic, proceeding via a nucleophilic acyl substitution mechanism. This step is usually performed at low temperatures (e.g., 0-5°C) to control the reaction rate and minimize side reactions. The reaction yields this compound and hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct.

This acid chloride route was attempted for the synthesis of a derivative of the isomeric tetrahydro-2-furoic acid. The initial step involved treating the acid with thionyl chloride to generate tetrahydro-2-furoyl chloride, which was then condensed with an amine. semanticscholar.orgumich.edu This demonstrates the general applicability of this strategy to the tetrahydrofuroic acid family.

Derivations from Furan-Based Precursors

A strategically different approach to synthesizing this compound begins with an aromatic precursor, ethyl 3-furoate (B1236865). This method relies on the chemical reduction of the furan (B31954) ring to a saturated tetrahydrofuran (B95107) ring.

Regioselective Hydrogenation of Aromatic Furoates (Theoretical Considerations)

The catalytic hydrogenation of the furan ring in ethyl 3-furoate to produce this compound presents a significant chemical challenge: the selective reduction of the aromatic ring without affecting the ester functional group. The furan ring is aromatic and thus relatively stable, requiring specific catalysts and conditions for hydrogenation.

Various catalytic systems have been developed for the hydrogenation of furan and its derivatives. google.com These often involve transition metals such as palladium, platinum, rhodium, ruthenium, and nickel. google.comfigshare.comscispace.comgoogle.com The choice of catalyst, support, solvent, temperature, and hydrogen pressure is crucial for achieving high selectivity and yield.

Palladium Catalysts: Supported palladium catalysts are effective for the hydrogenation of furans. scispace.comgoogle.com For instance, a supported palladium catalyst has been used in water to hydrogenate furfural (B47365) or furfuryl alcohol to their corresponding tetrahydrofuran derivatives. scispace.comgoogle.com Hydrogenation of methyl 2,5-dimethoxy-2,5-dihydro-3-furoate over a palladium catalyst has been shown to yield methyl 2,5-dimethoxytetrahydro-3-furoates. researchgate.net

Nickel Catalysts: Nickel-based catalysts, including sponge nickel (Raney nickel) and supported nickel catalysts, are also widely used. google.com Sponge nickel promoted with iron and chromium has been shown to be effective for the hydrogenation of furan to tetrahydrofuran. google.com More recently, nitrogen-doped porous carbon-supported nano-Ni catalysts have been developed for the selective hydrogenation of N-heterocyclic carboxylates, and their potential application for other aromatic esters like ethyl 2-furoate has been noted. acs.org

Other Catalysts: Nickel carbide nanoparticles supported on aluminum oxide have been reported as a highly active non-precious metal catalyst for the selective hydrogenation of furfural and its derivatives to the corresponding tetrahydrofuran compounds under mild conditions (e.g., 0.1 MPa of H₂). figshare.com

The theoretical consideration for the regioselective hydrogenation of ethyl 3-furoate is to find conditions that favor the saturation of the furan ring's double bonds while leaving the ester group intact. This typically requires catalysts that are active for aromatic ring reduction but have low activity for ester hydrogenolysis. Low to moderate temperatures and high hydrogen pressures are often employed to achieve this selectivity.

Table 2: Catalytic Systems for Hydrogenation of Furan Derivatives

| Furan Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Furfural/Furfuryl Alcohol | Supported Palladium | Water, H₂, optional CO₂ | Tetrahydrofuran derivatives | scispace.comgoogle.com |

| Furan | Fe, Cr-promoted Sponge Nickel | Slurry or fixed-bed reactor | Tetrahydrofuran | google.com |

| Furfural and derivatives | Ni₃C NPs/Al₂O₃ | Low H₂ pressure (0.1 MPa) | Tetrahydrofuran derivatives | figshare.com |

| Methyl nicotinate | 10% Ni/NC-1-M-I-300 | 120°C, 4 MPa H₂ | Methyl 3-piperidinecarboxylate | acs.org |

This table highlights various catalytic systems used for the hydrogenation of furan rings, providing a basis for the theoretical approach to synthesizing this compound from ethyl 3-furoate.

Novel Synthetic Pathways and Process Optimization

Research into the synthesis of this compound and its precursors continues to evolve, with a focus on improving efficiency, reducing environmental impact, and discovering new chemical transformations.

One area of process optimization relates to the synthesis of the precursor, tetrahydro-3-furoic acid. A patented process describes the thermal, non-catalytic oxidation of 3-formyltetrahydrofuran with molecular oxygen to produce tetrahydro-3-furoic acid. google.com This method is advantageous as it avoids the use of heavy metal oxidation catalysts, simplifying purification and reducing waste. The reaction is typically carried out at temperatures between 25 to 200°C and pressures of 1.0 to 70 bars. google.com

In the context of the esterification step itself, the use of microwave irradiation has been explored to optimize the synthesis of ethyl furoate (the aromatic analog). spkx.net.cn While this study focused on the aromatic ester, the principles of using microwave energy to accelerate reaction times and potentially improve yields could be applied to the synthesis of the saturated derivative as well.

Furthermore, novel reaction pathways involving the rearrangement of tetrahydro-3-furoic acid and its esters have been discovered. For example, the acid-catalyzed rearrangement of tetrahydro-3-furoic acid can produce α-methylene-γ-butyrolactone. google.com While this does not produce the target ester, it represents a novel synthetic utility for this class of compounds.

Green Chemistry Approaches in Ester Synthesis

The synthesis of esters, including this compound, is a cornerstone of organic chemistry. Green chemistry principles have significantly influenced the evolution of these synthetic routes, emphasizing the use of renewable feedstocks, the reduction of hazardous waste, and the implementation of catalytic processes over stoichiometric reagents.

A primary green strategy for producing this compound is through the direct esterification of Tetrahydro-3-furoic acid with ethanol. The green credentials of this method are enhanced when the starting acid is derived from biomass. Tetrahydro-3-furoic acid can be produced via the oxidation of 3-formyltetrahydrofuran or the catalytic reduction of 3-furoic acid. google.com The latter is particularly significant as 3-furoic acid can be synthesized by the oxidation of furfural, a key platform chemical derived from lignocellulosic biomass like corncobs. mdpi.commagtech.com.cn This pathway aligns with the green chemistry principle of using renewable feedstocks.

The esterification reaction itself is a focal point for green innovation. Traditional methods often employ corrosive and non-recoverable mineral acids like sulfuric acid as catalysts. csic.es Modern green approaches replace these with reusable, solid acid catalysts. These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, minimizing waste and simplifying product purification. Furthermore, many of these catalysts can be regenerated and reused multiple times, improving process efficiency and economics. researchgate.net Solvent-free reaction conditions are another hallmark of green esterification, where one of the reactants (e.g., the alcohol) can serve as the reaction medium, further reducing the environmental impact. rsc.org

Key advantages of using solid acid catalysts in esterification include:

Reduced Corrosion: Solid catalysts are less corrosive to equipment than liquid mineral acids. csic.es

Simplified Workup: The catalyst is easily removed by filtration, eliminating the need for neutralization steps and aqueous washes.

Reusability: Many solid catalysts can be recovered and reused for multiple reaction cycles, lowering operational costs and waste. researchgate.netorganic-chemistry.org

Enhanced Selectivity: Solid catalysts can reduce the formation of unwanted by-products, such as ethers, which can occur under harsh acidic conditions. csic.es

Catalytic Methodologies for Enhanced Efficiency

Catalytic Hydrogenation

The conversion of ethyl 3-furoate to this compound involves the saturation of the furan ring, a reaction achieved through catalytic hydrogenation. This method is highly efficient, typically proceeding with high conversion and selectivity under controlled conditions. Palladium-based catalysts are widely recognized for their effectiveness in hydrogenating the furan ring. researchgate.net While specific studies on the 3-furoate isomer are limited, extensive research on the analogous hydrogenation of 2-furoic acid and its esters provides valuable insight into effective catalytic systems. researchgate.netresearchgate.net

Commonly employed catalysts include:

Palladium on Carbon (Pd/C): A standard and robust catalyst for various hydrogenations, including that of furan rings. researchgate.net

Noble Metal Catalysts (Rh, Ru): Rhodium and Ruthenium catalysts, often supported on carbon or alumina, are also effective for the hydrogenation of furoic acids. researchgate.netresearchgate.net

Raney Nickel: A cost-effective and highly active catalyst used for hydrogenating furan derivatives, although sometimes requiring more stringent conditions. datapdf.comconicet.gov.ar

These catalytic systems allow the reaction to occur at moderate temperatures and pressures, offering a significant advantage over older, less efficient reduction methods that required stoichiometric and often hazardous reducing agents. The efficiency of these catalysts leads to cleaner reaction profiles with fewer by-products, simplifying purification. researchgate.net

Catalytic Esterification

For the synthesis route starting from Tetrahydro-3-furoic acid, catalytic esterification with ethanol is the final step. The efficiency of this equilibrium-limited reaction is highly dependent on the catalyst. As discussed, solid acid catalysts are preferred for their environmental and processing advantages. csic.es These heterogeneous catalysts enhance efficiency by simplifying the process and enabling continuous-flow production, a significant improvement over traditional batch processing. csic.es

A variety of solid acid catalysts have proven effective for esterification reactions:

Sulfonated Ion-Exchange Resins: Materials like Amberlyst-15 are widely used due to their high acidity, stability, and macroporous structure, which allows for good accessibility of reactants to the catalytic sites. csic.esresearchgate.net

Sulfonated Carbon Catalysts: These are often prepared from biomass sources (like wood or cyclodextrin), making them a sustainable option. They possess a high density of acidic sites (–SO₃H, –COOH, –OH) and show excellent catalytic performance, sometimes under solvent-free conditions. rsc.orgacs.org

Other Solid Acids: A broad range of other materials, including zeolites, niobic acid, sulfated zirconia, and graphene oxide, have been successfully used as catalysts for esterification, each with unique properties regarding acidity, stability, and cost. csic.esorganic-chemistry.org

The use of these advanced catalytic systems represents a significant step forward in producing esters like this compound with greater efficiency and sustainability.

Chemical Reactivity and Mechanistic Investigations of Ethyl Tetrahydro 3 Furoate

Ester Hydrolysis and Transesterification Reactions

The ester functional group in ethyl tetrahydro-3-furoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are crucial for converting the ester into other valuable derivatives.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base. ucalgary.ca

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as sulfuric acid, and an excess of water, this compound undergoes hydrolysis to produce tetrahydro-3-furoic acid and ethanol (B145695). chemguide.co.uklibretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule. chemguide.co.uklibretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous solution of a strong base like sodium hydroxide, this compound is hydrolyzed to the corresponding carboxylate salt (sodium tetrahydro-3-furoate) and ethanol. chemguide.co.ukucalgary.ca This reaction, known as saponification, is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. ucalgary.ca To obtain the free carboxylic acid, the reaction mixture is subsequently acidified. chemguide.co.uk

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of methanol (B129727) in the presence of a suitable catalyst, such as a zinc cluster or scandium triflate, would yield mthis compound and ethanol. organic-chemistry.org This process is valuable for synthesizing different esters of tetrahydro-3-furoic acid that may have desired properties for specific applications. organic-chemistry.org

Reactions Involving the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring in this compound is generally stable. However, under specific conditions, it can undergo ring-opening reactions.

Ring-Opening Reactions and Derivatization

The tetrahydrofuran ring, a cyclic ether, can be cleaved under harsh conditions, often involving strong acids or specific catalysts. For instance, the hydrogenolysis of the furan (B31954) ring in related compounds can be achieved using catalysts like Iridium-Rhenium Oxide/Silica (B1680970) (Ir-ReOx/SiO2). osti.gov While specific studies on the ring-opening of this compound are not extensively detailed in the provided results, the general principles of ether cleavage suggest that reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) could potentially open the ring to form a halo-alcohol derivative.

Derivatization of the tetrahydrofuran ring itself, without ring-opening, can also be a synthetic strategy. While the saturated nature of the ring in this compound makes it less reactive than its unsaturated counterpart, furan, certain C-H functionalization reactions might be possible under specific catalytic conditions. organic-chemistry.org

Transformations at the Carboxylate Moiety

The carboxylate group of this compound is a versatile handle for a variety of chemical transformations, including reduction to an alcohol and nucleophilic substitution reactions.

Reduction Reactions to Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding (tetrahydrofuran-3-yl)methanol (B103548). This transformation is a key step in the synthesis of various compounds. google.com Common reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (THF). google.com

Sodium Borohydride (B1222165) (NaBH₄) in combination with other reagents: While sodium borohydride alone is generally not strong enough to reduce esters, its reactivity can be enhanced. For example, a system of sodium borohydride and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can effectively reduce esters. google.com Another approach involves the use of sodium borohydride in the presence of methanol. nih.gov

The resulting (tetrahydrofuran-3-yl)methanol is a valuable intermediate for further synthetic modifications. google.comgoogle.com

Nucleophilic Substitution Reactions

The ethoxy group (-OCH₂CH₃) of this compound can be displaced by other nucleophiles in a nucleophilic acyl substitution reaction. This allows for the synthesis of a variety of derivatives.

One important example is the reaction with amines to form amides. This aminolysis reaction can be carried out by heating the ester with an amine. The reaction can also be catalyzed by enzymes, such as lipases, for a more environmentally friendly and selective process. conicet.gov.ar For instance, reacting this compound with a primary or secondary amine would yield the corresponding N-substituted tetrahydro-3-furancarboxamide.

Acid-Catalyzed Rearrangement Pathways

While specific information on acid-catalyzed rearrangement pathways for this compound is limited in the provided search results, related furan derivatives are known to undergo such reactions. For example, certain furan derivatives can undergo acid-catalyzed rearrangements to form other heterocyclic or open-chain compounds. The presence of the tetrahydrofuran ring and the ester group could potentially lead to complex rearrangements under strong acidic conditions, possibly involving ring-opening followed by recyclization or other transformations. Further research would be needed to fully elucidate these potential pathways for this compound.

Conversion to α-Methylene-γ-butyrolactone (MBL)

This compound serves as a precursor in the synthesis of α-methylene-γ-butyrolactone (MBL), a valuable monomer for polymerization. The conversion can be achieved through a process involving an acid-catalyzed rearrangement. google.com This reaction can be conducted in either a batch or a continuous process. google.com

The general method involves heating a mixture of an ester of tetrahydro-3-furoic acid, such as this compound, in the presence of a strong acid catalyst. google.com A strong acid catalyst is defined as any Brønsted acid with a pKa < 1. The reaction temperature for this conversion can vary significantly, ranging from approximately 20°C to 400°C, with a more suitable range often being between 100°C and 200°C. google.com In a continuous process, liquid this compound can be fed into a pipeline reactor containing a catalyst bed where the transformation to MBL occurs. google.com

Formation of α-Acetoxymethyl-γ-butyrolactone (AMB) Intermediates

An alternative pathway from this compound to α-methylene-γ-butyrolactone proceeds through the formation of an α-acetoxymethyl-γ-butyrolactone (AMB) intermediate. This process involves treating the starting ester with acetic anhydride (B1165640) and a strong acid catalyst. google.com This reaction typically produces AMB in high yield. google.com

The formation of the AMB intermediate occurs under milder temperature conditions than the direct conversion to MBL, generally ranging from about 20°C to 200°C, with a particularly suitable range being 50°C to 120°C. google.com The resulting α-acetoxymethyl-γ-butyrolactone can then be readily converted to α-methylene-γ-butyrolactone by the elimination of acetic acid, a step that can be facilitated by basic conditions or high temperatures. google.com This two-step approach provides a novel route to MBL that avoids the use of traditional reagents like butyrolactone or formaldehyde. google.com

Table 1: Reaction Conditions for the Conversion of Tetrahydro-3-furoic Acid Esters

| Conversion Product | Reagents | Catalyst | Temperature Range |

| α-Methylene-γ-butyrolactone (MBL) | This compound | Strong Acid (pKa < 1) | 20°C - 400°C |

| α-Acetoxymethyl-γ-butyrolactone (AMB) | This compound, Acetic Anhydride | Strong Acid (pKa < 1) | 20°C - 200°C |

Stereochemical Aspects of Reactions

Diastereoselectivity and Enantioselectivity Studies

Detailed investigations focusing specifically on the diastereoselectivity and enantioselectivity of reactions involving this compound are not extensively documented in the primary literature reviewed. While the conversion to α-methylene-γ-butyrolactone is established, the stereochemical outcome of this transformation, particularly when starting from a chiral, enantiomerically pure form of this compound, is not specified in the available sources.

Chiral Induction and Control

Information regarding chiral induction and the stereochemical control of reactions beginning with this compound is limited in the consulted scientific and patent literature. Methodologies for controlling the formation of specific stereoisomers during its synthesis or subsequent reactions have not been detailed.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

In organic synthesis, "building blocks" are essential starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.com Ethyl tetrahydro-3-furoate and its parent acid, tetrahydro-3-furoic acid, are recognized as useful starting materials for novel synthetic routes. google.com

While direct large-scale application in pharmaceuticals is still under exploration, this compound serves as a key precursor in the synthesis of molecules with known biological relevance. A significant transformation is its conversion to α-methylene-γ-butyrolactone. google.com This latter compound is a crucial structural motif found in numerous natural products, many of which exhibit significant biological activity. The synthesis provides a novel pathway to this important class of compounds without relying on traditional starting materials like butyrolactone or formaldehyde. google.com

The strategic value of this compound is highlighted in its ability to be converted into key chemical intermediates. In a process involving an acid catalyst and an acid anhydride (B1165640) such as acetic anhydride, it can be rearranged to form α-acetoxymethyl-γ-butyrolactone in high yield. google.com This acetoxylated intermediate is itself a valuable entity, as it can be readily converted to α-methylene-γ-butyrolactone through the elimination of acetic acid under basic conditions. google.com This two-step process demonstrates the role of this compound in generating versatile intermediates for further synthetic elaboration.

Role in Polymer Chemistry

The direct use of this compound as a monomer in polymerization is not widely documented. However, its derivatives show significant potential in materials science. The successful synthesis of α-methylene-γ-butyrolactone from this compound is particularly relevant, as α-methylene-γ-butyrolactone is a known monomer that can be used in the production of specialty polymers. google.com The parent acid, tetrahydro-3-furoic acid, and its esters are considered useful starting materials in processes that could lead to polymer additives. google.com The transformation of biomass-derived compounds, including furan (B31954) derivatives, into polymer monomers is an area of growing interest. researchgate.net

Design of Novel Chemical Entities

The unique ring structure of this compound allows for its use in designing novel molecular frameworks through carefully controlled reactions.

A prime example of creating a derivative with tuned reactivity is the acid-catalyzed rearrangement of tetrahydro-3-furoic acid or its esters, including this compound. google.com This reaction transforms the five-membered tetrahydrofuran (B95107) ring into a five-membered γ-butyrolactone ring, fundamentally altering the chemical properties and reactivity of the molecule. This novel route provides access to α-methylene-γ-butyrolactones, which are valuable in further chemical synthesis. google.com

The table below outlines the key transformation from the parent acid, which follows the same pathway as its esters.

| Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| Tetrahydro-3-furoic acid | Acetic Anhydride, Acid Catalyst | α-acetoxymethyl-γ-butyrolactone | α-methylene-γ-butyrolactone | google.com |

This controlled rearrangement underscores the potential of this compound as a scaffold for generating new chemical entities with tailored reactivity for various applications.

Advanced Analytical Characterization Techniques for Ethyl Tetrahydro 3 Furoate

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of Ethyl tetrahydro-3-furoate. By interacting with the molecule using various forms of electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The protons on the tetrahydrofuran (B95107) ring would present more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield. The carbons of the ethyl group and the tetrahydrofuran ring would have characteristic chemical shifts. For instance, ¹³C NMR data for a similar compound, ethyl 3-bromo-2-ethoxytetrahydro-3-furoate, shows signals for the ethyl group carbons and the ring carbons, which aids in predicting the approximate spectral regions for this compound. google.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester CH₃ | ~1.2 (triplet) | ~14 |

| Ester OCH₂ | ~4.1 (quartet) | ~60 |

| Ring CH₂ (C2, C5) | ~3.7 - 4.0 (multiplets) | ~68 - 75 |

| Ring CH₂ (C4) | ~2.0 - 2.4 (multiplets) | ~30 - 35 |

| Ring CH (C3) | ~3.0 - 3.3 (multiplet) | ~45 - 50 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart in a predictable manner, and the resulting charged fragments are detected.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Structure | Expected m/z |

|---|---|---|

| [M - OCH₂CH₃]⁺ | C₅H₅O₂⁺ | 99 |

| [M - COOCH₂CH₃]⁺ | C₄H₇O⁺ | 71 |

| [COOCH₂CH₃]⁺ | C₃H₅O₂⁺ | 73 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the key functional groups are the ester and the saturated cyclic ether.

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aliphatic ester, typically appearing in the range of 1750-1735 cm⁻¹. hmdb.ca Another significant set of bands would correspond to the C-O stretching vibrations of the ester and the ether linkages, which are expected in the 1300-1000 cm⁻¹ region. hmdb.caspectroscopyonline.com The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of alcohol or carboxylic acid impurities. The C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group and the tetrahydrofuran ring would be observed just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane C-H | Stretch | 2980 - 2850 | Medium to Strong |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for its precise quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is an ideal technique for analyzing volatile compounds like this compound. It is used to determine the purity of a sample by separating its components based on their boiling points and interactions with the stationary phase of the GC column. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration. In synthetic preparations of related furoate esters, GC analysis has been employed to assess product purity and reaction completion. google.comhmdb.ca

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of this compound and the characterization of any impurities. rsc.orgcore.ac.uk A typical GC method would involve using a non-polar or medium-polarity capillary column (e.g., with a polysiloxane-based stationary phase) and a temperature program that ramps from a lower temperature to a higher one to ensure the elution of all components. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds, and it can also be readily applied to the analysis of this compound. It is particularly useful for purity assessment and quantification in various sample matrices.

A reversed-phase HPLC method would be the most common approach. In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance, although likely at a low wavelength. The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. mdpi.com While specific HPLC methods for this compound are not prevalent in the literature, methods developed for similar esters or related furan (B31954) derivatives demonstrate the applicability of the technique. mdpi.comnih.gov

Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. The spatial arrangement of substituents around the chiral center can lead to significant differences in biological and chemical properties between enantiomers. Therefore, robust analytical techniques are required to separate and quantify these stereoisomers. This section details two primary methods for assessing the enantiomeric purity of this compound and related compounds: chiral chromatography and enzymatic kinetic resolution.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers. The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. chiralpedia.com These transient diastereomeric complexes have different association constants, leading to different retention times and thus, separation. The most common forms of chiral chromatography are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). chiralpedia.com

For the separation of non-volatile and thermally labile compounds like esters, chiral HPLC is often the method of choice. chiralpedia.com The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability. nih.govresearchgate.net

While specific methods for the direct chiral separation of this compound are not extensively detailed in the literature, methods for analogous compounds provide a strong basis for method development. For instance, the enantiomers of cathinone (B1664624) derivatives have been successfully resolved using a CHIRALPAK® AS-H column, which has an amylose tris[(S)-α-methylbenzylcarbamate] stationary phase, with a mobile phase of hexane (B92381), isopropanol, and triethylamine. nih.gov Similarly, the enantiomeric excess of a chiral dihydroxy intermediate for statin synthesis, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, was determined using a chiral reverse-phase HPLC method on an OD-RH column. nih.gov For related diacylglycerol compounds, resolution has been achieved on silica (B1680970) gel columns after derivatization with a chiral reagent, (S)-(+)-1-(1-naphthyl)ethyl isocyanate, using a mobile phase of hexane and isopropanol. aocs.org

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions for Esters |

| Stationary Phase | The chiral environment for separation. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) |

| Mobile Phase | The solvent that carries the analyte through the column. | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water |

| Flow Rate | The speed at which the mobile phase moves. | 0.5 - 1.5 mL/min |

| Detection | The method used to visualize the separated enantiomers. | UV-Vis, Refractive Index (RI) |

This table presents generalized conditions based on the separation of similar compounds and serves as a starting point for the development of a specific method for this compound.

Enzymatic Kinetic Resolution Applications

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. researchgate.net This results in a mixture of a slower-reacting, unreacted enantiomer and a product, which can then be separated. Lipases are particularly favored due to their high catalytic activity, stability in organic solvents, and broad substrate specificity. researchgate.net

The application of enzymatic kinetic resolution has been successfully demonstrated for various tetrahydrofuran derivatives. rsc.orgacs.org A common approach involves the hydrolysis of a racemic ester. For example, the enzymatic hydrolysis of 4-substituted tetrahydrofuran-3-yl acetates has been achieved with high selectivity using a lipase (B570770) from Pseudomonas sp. (SAM-II). psu.edu In this process, the enzyme selectively hydrolyzes one enantiomer of the acetate (B1210297), yielding an optically pure alcohol and the unreacted acetate enantiomer. psu.edu

Another approach is the enzymatic transesterification of a racemic alcohol. In the synthesis of potent HIV-1 protease inhibitors, both enantiomers of substituted tetrahydrofuran derivatives were obtained in optically active forms through a key step of lipase-PS catalyzed enzymatic resolution. rsc.orgnih.gov The choice of solvent, acyl donor, and the specific immobilized lipase are critical factors in optimizing the enantioselectivity and scalability of the process. acs.org For instance, in the resolution of a bis-tetrahydrofuran alcohol, a key intermediate for a clinical candidate, the process was successfully scaled up to a multikilogram scale, yielding the target alcohol with an enantiomeric excess greater than 99%. acs.org

Table 2: Examples of Enzymatic Kinetic Resolution of Tetrahydrofuran Derivatives

| Substrate | Enzyme | Reaction Type | Key Findings | Reference |

| Racemic 4-substituted tetrahydrofuran-3-yl acetates | Lipase SAM-II (Pseudomonas sp.) | Hydrolysis | High selectivity factors (E) allowing for the preparation of derivatives in high optical purity. | psu.edu |

| Racemic substituted tetrahydrofuran alcohol | Lipase-PS | Transesterification | Both enantiomeric alcohols were obtained with over 90% enantiomeric excess (ee). | rsc.orgnih.gov |

| Racemic bis-tetrahydrofuran alcohol | Immobilized Lipase | Transesterification | Target alcohol obtained with >99% ee; process was scalable to multikilogram quantities. | acs.org |

These findings underscore the utility of enzymatic kinetic resolution as a robust and scalable method for producing enantiomerically enriched precursors and analogs of this compound, which is crucial for stereospecific synthesis and biological studies.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org Ethyl tetrahydro-3-furoate possesses several rotatable bonds, primarily the C-C and C-O single bonds in the ethyl ester group and the bonds within the tetrahydrofuran (B95107) ring, which can adopt various puckered conformations (envelope and twist forms).

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict its dynamic behavior. mdpi.comrsc.org This allows for the exploration of the conformational landscape, identifying the most stable conformers and the energy barriers between them.

Illustrative Conformational Energy Profile:

The following table represents a hypothetical energy profile for the rotation around the C-O bond of the ester group in this compound, which would be a key aspect of its conformational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti (most stable) |

| 240 | 4.5 | Eclipsed |

| 300 | 0.5 | Gauche |

This table is for illustrative purposes to show the type of data generated from conformational analysis.

Reaction Mechanism Predictions and Transition State Theory

Computational methods are invaluable for predicting the pathways of chemical reactions. rsc.orgrsc.org For this compound, this could include studying its hydrolysis, oxidation, or other transformations. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism.

Transition State Theory is a fundamental concept in this area. wikipedia.org It postulates that reactants pass through a high-energy state called the transition state (or activated complex) on their way to becoming products. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational software can locate the geometry and energy of these transition states. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Hypothetical Reaction Data for Ester Hydrolysis:

This table illustrates the kind of data that would be calculated for the acid-catalyzed hydrolysis of this compound.

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants (Ester + H₃O⁺) | DFT (B3LYP) | 6-31G(d) | 0.0 |

| Transition State 1 | DFT (B3LYP) | 6-31G(d) | +15.2 |

| Tetrahedral Intermediate | DFT (B3LYP) | 6-31G(d) | +5.8 |

| Transition State 2 | DFT (B3LYP) | 6-31G(d) | +18.5 |

| Products (Acid + Ethanol (B145695) + H⁺) | DFT (B3LYP) | 6-31G(d) | -4.3 |

This table is a hypothetical representation of calculated energies for a reaction mechanism study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity. researchgate.netiaea.orgarxiv.orgbohrium.com Methods like Density Functional Theory (DFT) and ab initio calculations can determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

For this compound, these calculations can reveal:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Atomic Charges: Calculating the partial charge on each atom helps to identify reactive sites. For instance, the carbonyl carbon in the ester group is expected to have a significant positive charge, making it a primary site for nucleophilic attack.

Illustrative Calculated Electronic Properties:

| Property | Calculation Method | Value |

| HOMO Energy | DFT/B3LYP/6-31G(d) | -7.2 eV |

| LUMO Energy | DFT/B3LYP/6-31G(d) | +1.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 8.7 eV |

| Dipole Moment | DFT/B3LYP/6-31G(d) | 2.5 D |

| Mulliken Charge on Carbonyl Carbon | DFT/B3LYP/6-31G(d) | +0.55 e |

This table contains hypothetical data from quantum chemical calculations to illustrate the outputs of such studies.

Structure-Activity Relationship (SAR) Modeling of Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. acs.orgnih.gov While there is no specific biological activity widely reported for this compound, if it were identified as a hit compound in a screening campaign, SAR modeling would be a critical next step in drug discovery or agrochemical development.

Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), involves building mathematical models that correlate structural or physicochemical properties of a series of compounds with their activity. These properties, or "descriptors," can include steric (size, shape), electronic (charge, polarity), and hydrophobic parameters.

For this compound derivatives, a hypothetical SAR study might involve synthesizing analogs by:

Varying the alkyl group of the ester (e.g., methyl, propyl).

Introducing substituents on the tetrahydrofuran ring.

Replacing the ring oxygen with other heteroatoms.

The biological activity of these derivatives would be measured, and a QSAR model would be developed to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.

Hypothetical SAR Data Table for Fungal Growth Inhibition:

| Derivative | R-group (Ester) | Ring Substituent | LogP | pIC50 (Fungal Growth) |

| 1 (Parent) | Ethyl | None | 1.2 | 4.5 |

| 2 | Methyl | None | 0.8 | 4.3 |

| 3 | Propyl | None | 1.6 | 4.7 |

| 4 | Ethyl | 2-Methyl | 1.5 | 4.8 |

| 5 | Ethyl | 4-Fluoro | 1.3 | 5.1 |

This table is a hypothetical example of data that would be generated and used in a SAR study.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of tetrahydrofuran (B95107) derivatives often involves multi-step processes that may use hazardous reagents. Future research is heavily geared towards developing greener, more efficient, and economically viable synthetic pathways. A primary focus is the catalytic hydrogenation of its unsaturated precursor, ethyl 3-furoate (B1236865). The furan (B31954) ring of ethyl 3-furoate can be derived from biomass, making it a renewable feedstock. rsc.orgbohrium.com The conversion of biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into furan derivatives is a cornerstone of the bio-based chemical industry. rsc.orgbohrium.com

Future efforts will likely concentrate on:

Catalyst Development: Designing highly selective and reusable heterogeneous catalysts for the hydrogenation of the furan ring in ethyl 3-furoate without affecting the ester group. While palladium (Pd) catalysts are known to be effective for furan ring hydrogenation, research is ongoing to improve their stability and reduce costs, potentially by using non-noble metal catalysts or by creating advanced supported catalysts like gold nanoparticles on hydrotalcite, which have shown success in oxidizing related bio-based alcohols. acs.orgd-nb.info

One-Pot Syntheses: Developing one-pot processes that start from biomass-derived furfural, proceed through oxidation to 3-furoic acid and esterification, and conclude with catalytic hydrogenation. Such integrated processes would significantly reduce waste, energy consumption, and operational complexity. rsc.org

Utilizing Renewable Reagents and Solvents: Shifting towards the use of green hydrogen sources and environmentally benign solvents to further enhance the sustainability profile of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies for Tetrahydrofuran Cores

| Strategy | Precursors | Key Transformation | Advantages | Challenges |

| Catalytic Hydrogenation | Furan derivatives (e.g., Ethyl 3-furoate) | Furan ring reduction using H₂ and a catalyst (e.g., Pd, Pt, Ni) | Atom-economical, potential for bio-based precursors. | Catalyst cost and stability, selectivity over other functional groups. |

| Cycloetherification | Unsaturated alcohols | Intramolecular cyclization | Good stereocontrol possible, diverse substitution patterns. | Requires pre-functionalized linear precursors. |

| Lewis Acid-Mediated Rearrangement | Dioxolanes, Dioxepins | Ring contraction or rearrangement | Access to complex substitution patterns. nih.gov | Often requires stoichiometric reagents, modest stereoselectivity in some cases. nih.gov |

| Radical Cyclization | Haloalkyls, unsaturated esters | Intramolecular radical addition | Tolerant of various functional groups. | Use of potentially toxic radical initiators and mediators. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The tetrahydrofuran-3-carboxylate scaffold is chiral, and the biological activity of its derivatives is often dependent on obtaining a single enantiomer. Consequently, a major trend is the development of asymmetric syntheses.

Key areas of exploration include:

Asymmetric Catalysis: The use of chiral catalysts to achieve high enantioselectivity in the synthesis of the tetrahydrofuran ring is a primary goal. numberanalytics.com This includes asymmetric hydrogenation of furan precursors and enantioselective cycloetherification reactions. organic-chemistry.orgchemistryviews.org The development of novel ligands, such as those based on furanoside backbones, has shown promise in asymmetric catalysis and could be adapted for these systems. tdx.cat

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for synthesizing chiral heterocycles. youtube.com Domino reactions initiated by organocatalysts could provide rapid access to complex and highly functionalized tetrahydrofuran derivatives from simple precursors. youtube.com

Photoredox Catalysis: Nickel-catalyzed photoredox reactions are emerging as powerful tools for C-H functionalization, which could allow for the direct modification of the tetrahydrofuran ring from simple hydrocarbon feedstocks, offering new pathways to novel derivatives. organic-chemistry.org

Advanced Applications in Medicinal Chemistry and Agrochemical Development

The tetrahydro-3-furoic acid core is a valuable pharmacophore. Its derivatives are recognized as important intermediates for a range of pharmaceuticals and agrochemicals. guidechem.comguidechem.com

Pharmaceuticals: A significant application is in oncology. For example, (R)-Tetrahydro-3-furancarboxylic acid is a key building block for synthesizing inhibitors of EZH2 (zeste homolog 2 enhancer), a target in various cancers. lookchem.com The 3-amino-tetrahydrofuran-3-carboxylic acid scaffold is another critical component found in medicinally active compounds, with patents detailing its synthesis for pharmaceutical use. google.comwipo.int The inherent properties of the tetrahydrofuran ring, such as its ability to act as a hydrogen bond acceptor and its favorable metabolic stability, make it an attractive feature in drug design.

Agrochemicals: The unique chemical properties of tetrahydro-3-furoic acid and its esters enable their use in developing new pesticides. guidechem.com The furan nucleus, in general, is present in a variety of bioactive molecules used in agriculture.

Future research will focus on synthesizing libraries of diverse ethyl tetrahydro-3-furoate derivatives to explore their potential against new biological targets in both medicine and agriculture.

Integration with Flow Chemistry and Automated Synthesis

To meet the demands of drug discovery and process development, there is a strong trend towards integrating chemical synthesis with advanced technologies like flow chemistry and automation.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov The synthesis of chiral intermediates, including heterocycles, is increasingly being performed in flow systems. nih.gov Future work will likely involve developing robust, catalyst-packed flow reactors for the continuous hydrogenation of ethyl 3-furoate or for other key steps in the synthesis of its derivatives. This approach is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Automated Synthesis: Automated platforms are crucial for rapidly creating and screening libraries of compounds for drug discovery. nih.gov The automated solid-phase synthesis of heterocycles is a well-established field, and these techniques can be applied to generate diverse libraries based on the this compound scaffold for biological screening. nih.gov Real-time monitoring and feedback-controlled automation can optimize reaction conditions autonomously, accelerating the discovery of new bioactive molecules. nih.gov

Table 2: Enabling Technologies for Future Synthesis

| Technology | Application to this compound Synthesis | Key Benefits |

| Flow Chemistry | Continuous hydrogenation, multi-step telescoped reactions. | Improved safety, scalability, process control, and efficiency. nih.gov |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Increased speed of discovery, rapid optimization. nih.gov |

| Asymmetric Catalysis | Production of single enantiomers for pharmaceutical applications. | High stereoselectivity, access to biologically active isomers. numberanalytics.comnumberanalytics.com |

| Biocatalysis | Enzymatic reactions for specific transformations (e.g., resolution). | High selectivity, mild reaction conditions, environmentally friendly. |

Bio-based Production and Circular Economy Considerations

The shift from a linear, fossil-based economy to a circular, bio-based one is a global imperative. Furan derivatives are at the forefront of this transition, as they can be produced from lignocellulosic biomass, which is a non-food, renewable resource. qut.edu.aueuropa.eu

Bio-based Feedstocks: The synthesis of this compound can be integrated into a biorefinery concept. Hemicellulose from agricultural waste can be converted to furfural, which serves as a platform chemical for furan-3-carboxylic acid and its esters. rsc.org This approach reduces reliance on fossil fuels and contributes to a more sustainable chemical industry.

Circular Economy: The principles of the circular economy encourage the design of products and processes that minimize waste and maximize resource utilization. rsc.org By using renewable feedstocks and developing efficient, recyclable catalysts, the production of this compound can align with these principles. researchgate.net Furthermore, designing polymers and other materials from bio-based monomers like furan dicarboxylic acid that are readily recyclable is a key research area. researchgate.net The development of a closed-loop system, where waste from one process becomes the feedstock for another, is the ultimate goal. qut.edu.au

Future research will continue to refine the processes for converting raw biomass into valuable furanic platform chemicals, making the production of compounds like this compound increasingly sustainable and integral to the circular economy.

Q & A

Q. What are the key physicochemical properties of ethyl tetrahydro-3-furoate, and how can they be experimentally validated?

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction efficiency be optimized?

The esterification of tetrahydro-3-furoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a standard method. Key parameters:

- Catalyst Loading : 1–5 mol% to minimize side reactions.

- Reflux Conditions : Use Dean-Stark traps to remove water and shift equilibrium toward ester formation.

- Purification : Distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the product . Alternative routes include enzymatic esterification for enantioselective synthesis, though yields may vary .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for resolving stereochemistry and confirming substituent positions. Steps:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks . Example: A 2023 study resolved a diastereomeric mixture of tetrahydrofuran derivatives using SC-XRD, confirming the ester group’s axial position .

Q. How can researchers address discrepancies between computational modeling and experimental spectroscopic data for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- NMR Analysis : Compare experimental H/C NMR (in CDCl₃) with DFT-calculated shifts (e.g., B3LYP/6-31G*). Include solvent correction models (e.g., IEF-PCM) .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for ring puckering in tetrahydrofuran moieties.

- Statistical Validation : Use RMSD values <0.3 ppm for H NMR to validate computational models .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- GC-MS : Detect volatile impurities (e.g., residual ethanol) with a DB-5MS column (30 m × 0.25 mm ID).

- LC-HRMS : Use a C18 column and electrospray ionization (ESI) for non-volatile byproducts.

- ICP-MS : Quantify metal catalysts (e.g., Pd, Ni) at ppb levels . Example : A 2024 study identified 0.05% ethyl tetrahydro-2-furoate impurity via GC-MS, attributed to isomerization during synthesis .

Q. How can researchers optimize the enantiomeric purity of this compound for chiral studies?

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol, 90:10) to separate enantiomers.

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B).

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing contradictory data in reaction yield optimization studies?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify interactions between variables (e.g., temperature, catalyst loading).

- ANOVA : Test significance of factors (p < 0.05) using software like Minitab or Python’s SciPy .

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in kinetic models .

Q. How can computational tools enhance mechanistic studies of this compound synthesis?

- DFT Calculations : Map reaction pathways (e.g., esterification transition states) using Gaussian 16.

- Kinetic Isotope Effects (KIE) : Compare experimental and calculated KIEs to validate mechanisms.

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., catalyst selection) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to volatility (vapor pressure: 0.9±0.3 mmHg at 25°C) .

- PPE : Nitrile gloves and safety goggles; avoid skin contact (LD50 data pending, but structurally similar esters show moderate toxicity).

- Spill Management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.